Ac-asp-ome

Descripción general

Descripción

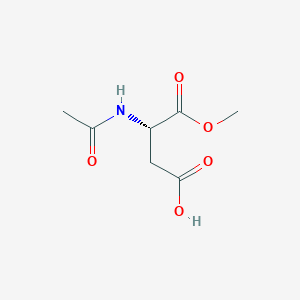

Acetyl-L-aspartic acid alpha-methyl ester, commonly referred to as Ac-asp-ome, is a derivative of aspartic acid. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is often used in peptide synthesis and proteomics research due to its unique chemical properties .

Aplicaciones Científicas De Investigación

Acetyl-L-aspartic acid alpha-methyl ester has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Employed in studies of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential role in drug development and as a diagnostic tool.

Mecanismo De Acción

Target of Action

Ac-Asp-OMe, also known as N-acetyl-L-aspartic acid methyl ester, is a compound that primarily targets aspartic proteases . Aspartic proteases are a family of enzymes that play a crucial role in protein processing, maturation, and degradation, which are essential for normal cellular function .

Mode of Action

The interaction of this compound with aspartic proteases involves nonbonded interactions, producing unstable electronic systems that include catalytic groups of the active center, a cleaved peptide bond, and a water molecule . This interaction leads to changes in the enzyme-substrate interactions, affecting the activity of the aspartic proteases .

Biochemical Pathways

The action of this compound affects the aspartate-family pathway, which leads to the production of four key essential amino acids: Lysine (Lys), Methionine (Met), Threonine (Thr), and Isoleucine (Ile) . The alteration in this pathway can have downstream effects on protein synthesis and other metabolic processes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with aspartic proteases. By interacting with these enzymes, this compound can influence protein processing and degradation, potentially affecting various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could potentially affect its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-L-aspartic acid alpha-methyl ester typically involves the acetylation of L-aspartic acid followed by esterification. The process can be summarized as follows:

Acetylation: L-aspartic acid is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-aspartic acid.

Esterification: The N-acetyl-L-aspartic acid is then treated with methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods: In industrial settings, the production of Acetyl-L-aspartic acid alpha-methyl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Acetyl-L-aspartic acid alpha-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Amidation: The acetyl group can be replaced by other acyl groups through amidation reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Typically performed in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

Amidation: Requires acyl chlorides or anhydrides and a base such as triethylamine.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products:

Hydrolysis: Produces N-acetyl-L-aspartic acid.

Amidation: Produces N-acyl-L-aspartic acid derivatives.

Oxidation and Reduction: Produces various oxidized or reduced forms of the compound.

Comparación Con Compuestos Similares

N-acetyl-L-aspartic acid: Similar structure but lacks the methyl ester group.

N-acetyl-L-glutamic acid: Similar structure but with an additional methylene group in the side chain.

N-acetyl-L-asparagine: Similar structure but with an amide group instead of an ester group.

Uniqueness: Acetyl-L-aspartic acid alpha-methyl ester is unique due to its combination of an acetyl group and a methyl ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in peptide synthesis and as a research tool in proteomics .

Actividad Biológica

Acetyl-L-aspartic acid alpha-methyl ester, commonly referred to as Ac-asp-ome , is a derivative of aspartic acid that has garnered attention in scientific research for its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- IUPAC Name : (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid

- Molecular Weight : 189.17 g/mol

The compound features an acetyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. These modifications influence its biochemical interactions, stability, and potential therapeutic applications.

- Enzyme Interaction : this compound primarily targets aspartic proteases, which are crucial for various cellular processes. By influencing enzyme-substrate interactions, this compound can affect protein processing and degradation pathways, potentially leading to new therapeutic strategies for diseases involving protease dysregulation.

- Cell Signaling Modulation : The compound may modulate signaling pathways associated with aspartic acid, which plays a role in neurotransmission and cellular signaling. This modulation could have implications for neurological disorders and other conditions where aspartic acid is involved.

- Inhibition Studies : Research indicates that this compound may inhibit specific enzymes, providing insights into its role as a potential drug candidate for targeting diseases characterized by abnormal protease activity .

Case Studies

- Cell Viability Assays : In vitro studies have demonstrated that this compound can influence cell viability in various cell lines, including murine L929 fibrosarcoma cells. When treated with this compound, these cells exhibited altered apoptotic responses, suggesting a potential role in cancer therapy .

- Conformational Analysis : A study evaluating the conformational behavior of this compound revealed that its structure allows for significant solubility in organic solvents, making it suitable for various biochemical assays. The conformational preferences were assessed using spectroscopic techniques, providing insights into its stability in different environments .

Synthesis Methods

This compound can be synthesized through several methods:

- Direct Mutagenesis : This method involves creating enzyme variants that enhance reaction rates during production processes.

- Chemical Synthesis : Traditional organic synthesis techniques can also be employed to produce this compound from L-aspartic acid through a series of protective deprotection steps and esterification reactions .

Applications

This compound has diverse applications across several fields:

| Application Area | Description |

|---|---|

| Drug Development | Potential lead compound for new drug formulations targeting protease activity |

| Biochemical Research | Used in peptide synthesis and proteomics studies |

| Therapeutic Strategies | Investigated for modulation of cellular signaling pathways |

Propiedades

IUPAC Name |

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNZNZZVMFPESV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Ac-Asp-OMe interact with guanine derivatives in dimethylsulfoxide (DMSO)?

A1: The research indicates that this compound, possessing a neutral carboxylic group, did not interact with most of the studied guanine derivatives in anhydrous DMSO. [] The study primarily observed interactions between guanine derivatives and deprotonated carboxylic groups.

Q2: Are there any exceptions where guanine derivatives interact with compounds containing neutral carboxylic groups like this compound?

A2: Yes, the research found that 7-methylguanosine (m7G), isoguanine (isoGua), and 3-methylguanine (m3Gua) could form complexes with compounds containing neutral carboxylic groups, such as this compound. [] This suggests a distinct interaction mechanism for these specific guanine derivatives compared to others included in the study.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.